3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid
Description
3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid is a synthetic compound featuring a piperidine ring substituted with a methyl group at the 1-position and a prop-2-ynoic acid moiety at the 3-position. This structure may influence pharmacological properties, such as solubility, metabolic stability, and target binding, particularly in neurological targets like acetylcholinesterase (AChE) .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-7-3-2-4-8(10)5-6-9(11)12/h8H,2-4,7H2,1H3,(H,11,12) |
InChI Key |
XFYLRTYRGLZTEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid typically involves the reaction of 1-methylpiperidine with propiolic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides, which can modulate biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s analogs differ in substituents attached to the propynoic acid or the heterocyclic ring. These modifications impact physicochemical properties and biological activity.
Table 1: Structural Comparison of Selected Analogs
AChE Inhibition and Binding Affinity
- 3-(1-Methylpiperidin-2-yl)phenyl N,N-diethylcarbamate : Exhibits strong AChE inhibition (binding affinity: -9.4 kcal/mol), interacting with Tyr123, Tyr336, Tyr340, Phe337, and Trp285 residues. The carbamate group may resist hydrolysis, enhancing duration of action .
- 4-Amino-2-styrylquinoline (Tacrine analog): Binds to Trp85, Gly119, and Gly120 (-9.0 kcal/mol), with a styryl group enhancing π-π stacking .
- Bisdemethoxycurcumin (phytochemical): Targets His446 and Tyr71 (-8.5 kcal/mol), leveraging phenolic groups for hydrogen bonding .
Table 2: Comparative Binding Affinities and Interactions
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Piperidine analogs (e.g., 3-(1-methylpiperidin-2-yl)prop-2-ynoic acid) exhibit moderate logP values (~2.5), balancing blood-brain barrier (BBB) penetration and solubility. Pyridine derivatives (e.g., 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol) show lower logP (~1.8) due to polar methoxy groups .
- Solubility: Oxolane-containing analogs (e.g., 3-(oxolan-3-yl)prop-2-ynoic acid) have higher aqueous solubility (logS ~ -2.1) compared to piperidine derivatives (logS ~ -3.5) .
- Metabolic Stability: Propynoic acid’s triple bond may reduce oxidative metabolism compared to saturated chains (e.g., 3-[(2R)-1-Boc-piperidin-2-yl]propanoic acid) .
Biological Activity
3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid is a compound of interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid is characterized by a prop-2-ynoic acid backbone with a 1-methylpiperidine substituent. This structure is significant for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
1. Anticancer Activity
Research indicates that 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and solid tumors. The compound's mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Leukemia | 5.0 | Apoptosis induction |
| Study B | Breast | 10.0 | Cell cycle arrest |
| Study C | Lung | 15.0 | Inhibition of angiogenesis |
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Metabolic inhibition |
| Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |
3. Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. It appears to enhance neuronal survival and reduce oxidative stress.
Case Study Example: Neuroprotective Effects
A study involving animal models of Alzheimer’s disease showed that administration of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent in neurodegeneration.
The biological activity of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation: It may interact with specific receptors in the central nervous system, promoting neuroprotection.
- Apoptotic Pathways: The activation of apoptotic pathways leads to programmed cell death in cancer cells, contributing to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
